

# physical properties of 3-chloro-2-nitroanisole

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## Compound of Interest

Compound Name: 1-Chloro-3-methoxy-2-nitrobenzene

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An In-depth Technical Guide to the Physical Properties of 3-chloro-2-nitroanisole

## Introduction

3-Chloro-2-nitroanisole, systematically known as 1-chloro-2-methoxy-3-nitrobenzene, is a substituted aromatic compound with the chemical formula  $C_7H_6ClNO_3$ .<sup>[1]</sup> As a functionalized nitrobenzene derivative, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the strategic placement of its chloro, nitro, and methoxy groups can be leveraged for further molecular elaboration.<sup>[2]</sup> Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide provides a comprehensive overview of the key physical characteristics of 3-chloro-2-nitroanisole, methodologies for their determination, and the underlying scientific principles that govern these properties.

## Section 1: Core Physical and Chemical Data

The fundamental physical and chemical properties of 3-chloro-2-nitroanisole are summarized in the table below. These parameters are essential for the identification and handling of the compound in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	1-chloro-2-methoxy-3-nitrobenzene	[1]
Synonyms	3-chloro-2-nitroanisole, 2-Chloro-6-nitroanisole	[1]
CAS Number	80866-77-9	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	[1]
Molecular Weight	187.58 g/mol	[1]
Appearance	Colorless or yellowish crystal	[2]
Melting Point	70-72 °C	[2]
Boiling Point	276.7 °C at 760 mmHg	[2]
Density	1.366 g/cm <sup>3</sup>	[2]
Solubility	Insoluble in water; soluble in most organic solvents.	[2]

**Molecular Weight:** The molecular weight of 187.58 g/mol is calculated from the atomic weights of its constituent atoms.[1] This value is fundamental for stoichiometric calculations in chemical reactions involving this compound.

**Melting Point:** The melting point of 70-72 °C indicates that 3-chloro-2-nitroanisole is a solid at room temperature.[2] A sharp melting point range is also a key indicator of the compound's purity.

**Boiling Point:** The high boiling point of 276.7 °C is characteristic of a molecule with a significant molecular weight and polarity.[2] This property is crucial for purification techniques such as distillation, though vacuum distillation may be preferred to prevent thermal decomposition.

**Solubility:** The insolubility of 3-chloro-2-nitroanisole in water and its solubility in organic solvents is consistent with its predominantly nonpolar aromatic structure.[2] This dictates the choice of solvents for reactions, extractions, and purification methods like recrystallization.

## Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 3-chloro-2-nitroanisole.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The three aromatic protons will appear as a complex splitting pattern in the downfield region (typically  $\delta$  7.0-8.0 ppm) due to spin-spin coupling. The methoxy group protons will present as a sharp singlet further upfield (around  $\delta$  3.9-4.1 ppm).

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display seven unique signals. The carbon of the methoxy group will be observed in the upfield region (around  $\delta$  55-65 ppm). The six aromatic carbons will appear in the downfield region ( $\delta$  110-160 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

**Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO<sub>2</sub>) around 1520-1560 cm<sup>-1</sup> and 1345-1385 cm<sup>-1</sup>, respectively. The C-O stretching of the anisole moiety will be visible around 1250 cm<sup>-1</sup>. Aromatic C-H stretching will appear above 3000 cm<sup>-1</sup>, and C=C stretching vibrations within the aromatic ring will be seen in the 1400-1600 cm<sup>-1</sup> region. The C-Cl stretching vibration is typically observed in the fingerprint region between 600 and 800 cm<sup>-1</sup>.

**Mass Spectrometry (MS):** In the mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 187 and 189 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.<sup>[1]</sup> Fragmentation patterns would likely involve the loss of the nitro group (-NO<sub>2</sub>), the methoxy group (-OCH<sub>3</sub>), or a methyl radical (-CH<sub>3</sub>).

## Section 3: Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for compound verification and quality control.

### Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry 3-chloro-2-nitroanisole is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
- **Observation:** The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

**Causality:** A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement. A narrow melting point range ( $\leq 2$  °C) is indicative of high purity.

## Spectroscopic Analysis Workflow

This workflow outlines the general steps for obtaining spectroscopic data.

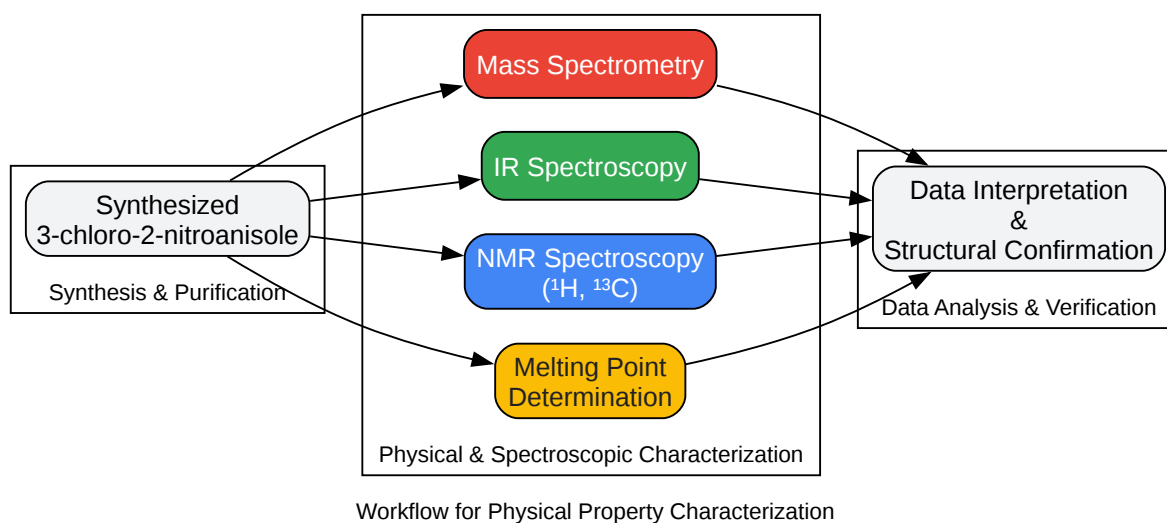
Methodology:

- **Sample Preparation:**
  - **NMR:** Dissolve 5-10 mg of 3-chloro-2-nitroanisole in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
  - **IR (ATR):** Place a small amount of the solid sample directly on the ATR crystal.
  - **MS (EI):** Introduce a dilute solution of the sample in a volatile organic solvent into the instrument.

- Instrument Setup: Configure the spectrometer with the appropriate parameters for the desired analysis (e.g., number of scans, acquisition time).
- Data Acquisition: Acquire the spectrum.
- Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR) and interpret the resulting spectrum to confirm the structure of the compound.

## Visualizations

Caption: Molecular Structure of 3-chloro-2-nitroanisole.



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Caption: Experimental Workflow for Characterization.

## Section 4: Safety and Handling

3-Chloro-2-nitroanisole is an organic compound that should be handled with care in a well-ventilated area, preferably a chemical fume hood.[2] Personal protective equipment, including

safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin, eyes, and clothing.[2] It should be stored away from strong oxidizing agents.[2]

## References

- PubChem. 1-Chloro-2-methoxy-3-nitrobenzene.
- ChemBK. 1-chloro-2-methoxy-3-nitrobenzene. [Link]

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## Sources

- 1. 1-Chloro-2-methoxy-3-nitrobenzene | C<sub>7</sub>H<sub>6</sub>ClNO<sub>3</sub> | CID 548512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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